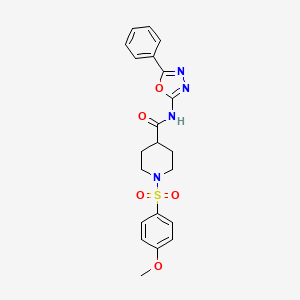

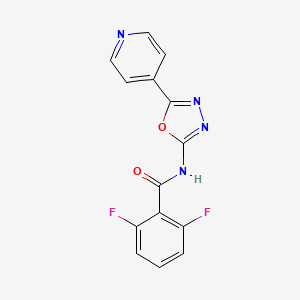

![molecular formula C16H15IO6S B2745225 3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid CAS No. 1982241-73-5](/img/structure/B2745225.png)

3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structural Insights and Applications in Drug Development

Research has explored the structure-activity relationships within hypoglycemic benzoic acid derivatives, demonstrating the potential of related compounds for therapeutic applications in diabetes management. Studies highlight how specific structural modifications, such as the introduction of alkoxy residues, can significantly enhance the hypoglycemic activity and duration of action in experimental models. One derivative, repaglinide, has gained FDA and EMEA approval for use in type 2 diabetes, underscoring the clinical relevance of these findings (Grell et al., 1998).

Chemical Synthesis and Metal Extraction

Sulfonyl-bridged oligo(benzoic acid)s demonstrate exceptional properties as metal extractants, with studies revealing their high extractability towards lanthanoid ions. The intricate structures of these compounds, as elucidated through X-ray analysis, contribute to their efficient performance in metal extraction, showcasing their utility in applications requiring precise metal separation and recovery (Morohashi et al., 2014).

Advancements in Organic Synthesis

The development of meta-C–H functionalization techniques for benzoic acid derivatives represents a significant advancement in organic synthesis. This approach, leveraging a nitrile-based sulfonamide template, facilitates the selective modification of benzoic acid derivatives, providing a versatile tool for the synthesis of complex organic molecules. Such methodologies expand the toolbox available to chemists for creating novel compounds with potential applications across various fields of research and development (Li et al., 2016).

Biological Activities and Stress Tolerance in Plants

Research into benzoic acid derivatives has also extended into the agricultural domain, where certain compounds have been shown to induce multiple stress tolerances in plants. By comparing the effects of benzoic acid with its derivatives, studies suggest the potential of these compounds to enhance plant resilience against various environmental stresses, highlighting their relevance in improving crop yield and stress resistance (Senaratna et al., 2004).

properties

IUPAC Name |

3-ethoxy-5-iodo-4-(4-methylphenyl)sulfonyloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO6S/c1-3-22-14-9-11(16(18)19)8-13(17)15(14)23-24(20,21)12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCKDGZFZPTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)I)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745150.png)

![3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745151.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2745153.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide](/img/structure/B2745154.png)

![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)

![2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2745163.png)